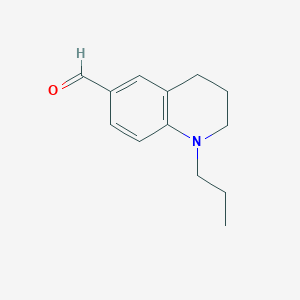

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Descripción general

Descripción

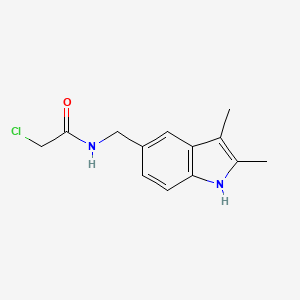

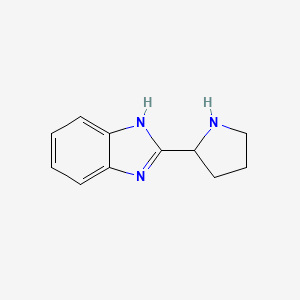

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound that belongs to the tetrahydroquinoline family. Tetrahydroquinolines are heterocyclic compounds containing a quinoline core that has been fully hydrogenated on the quinoline ring system. These compounds are of interest due to their presence in various biologically active molecules and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One efficient method involves a BF3·OEt2-mediated propargyl alcohol rearrangement/[1,5]-hydride transfer/cyclization cascade . This method is notable for its ability to rapidly generate diverse heterocycles in moderate to excellent yields. The substituents adjacent to the triple bonds are crucial, as they influence the formation of ketones or alkenyl fluorides, which are products of formal trans-carbofluorination of internal alkynes .

Another approach to synthesizing tetrahydroquinoline derivatives is the organocatalytic enantioselective Pictet-Spengler reaction . This method is particularly useful for generating biologically relevant alkaloids with high enantioselectivity (86-92% ee). The reaction involves N-(o-nitrophenylsulfenyl)-2-arylethylamines and arylacetaldehydes, with the presence of the o-nitrophenylsulfenyl group and MOM-protection in the catechol part of the tetrahydroisoquinoline ring system being beneficial .

Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrahydroquinoline core with a propyl group attached to the nitrogen atom and an aldehyde functional group at the 6-position of the quinoline ring. The tetrahydroquinoline core provides a rigid scaffold that can influence the compound's binding to biological targets.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions due to the presence of reactive sites such as the aldehyde group and the nitrogen atom in the ring. The aldehyde group can participate in nucleophilic addition reactions, potentially leading to the formation of alcohols, or it can be used in condensation reactions to form new carbon-carbon bonds. The nitrogen atom can act as a nucleophile or coordinate to metals, which can be useful in catalysis or further functionalization of the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, tetrahydroquinoline derivatives generally exhibit properties that make them soluble in organic solvents and potentially bioactive. The presence of the aldehyde group would likely increase the compound's reactivity compared to tetrahydroquinolines without such functional groups. The propyl group may contribute to the lipophilicity of the compound, potentially affecting its pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its analogs are involved in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. These compounds have shown significance in the field of synthetic organic chemistry, particularly in the creation of complex molecular structures (Hamama et al., 2018).

Biological Evaluation and Applications

The analogs of this compound have been used in biological evaluations, demonstrating potential in various medicinal applications. This includes antimicrobial activities, as some compounds in this family have been found effective against bacterial and fungal pathogens (Nilesh J. Thumar & Manish P. Patel, 2011).

Material Science and Optoelectronics

In the realm of material science, derivatives of this compound have been used to synthesize polymers for optoelectronic applications. These materials exhibit promising properties in areas such as fluorescence spectrometry and xerographic time of flight techniques (Jolanta Ardaraviciene et al., 2011).

Coordination Chemistry

This compound and its analogs have been utilized in coordination chemistry, particularly in the formation of complexes with rare-earth metal ions. These complexes are significant for their potential applications in catalysis and material science (M. Albrecht, Olga V. Osetska & R. Fröhlich, 2005).

Organic Synthesis

In organic synthesis, these compounds are used in various reactions, such as redox-neutral annulations, which involve dual C–H bond functionalization. This showcases their utility in the development of novel synthetic methodologies (Zhengbo Zhu & D. Seidel, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

1-propyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-7-14-8-3-4-12-9-11(10-15)5-6-13(12)14/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVSBKBIMXVVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390142 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876710-88-2 | |

| Record name | 1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)